4-Chloro-7-ethoxyquinazolin-6-ol
Description
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
4-chloro-7-ethoxyquinazolin-6-ol |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-9-4-7-6(3-8(9)14)10(11)13-5-12-7/h3-5,14H,2H2,1H3 |
InChI Key |
GAHPWFQKXYWOPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CN=C2Cl)O |
Origin of Product |
United States |
Preparation Methods
Chlorination of Hydroxyquinazoline Precursors
A common approach involves chlorinating a hydroxy-substituted quinazoline intermediate. For example, phosphoryl chloride (POCl3) is used as a chlorinating agent to convert 7-ethoxy-6-hydroxyquinazoline derivatives into the corresponding 4-chloroquinazoline compounds.
- In one protocol, a stirred solution of 7-ethoxy-4-oxo-3,4-dihydroquinazolin-6-yl acetate and N,N-diethylaniline in phosphoryl chloride is heated at 100 °C for 30 minutes, then stirred further at 80 °C for 30 minutes. After removing phosphoryl chloride and workup, the 4-chloro derivative is obtained with a high yield (~89.6%).
Ethoxylation at the 7-Position
The ethoxy group at the 7-position is typically introduced via nucleophilic substitution or alkylation reactions on hydroxyquinazoline intermediates. This step can be performed before or after chlorination depending on the synthetic route.
Hydroxylation at the 6-Position
The 6-hydroxy group is often introduced through controlled hydrolysis or direct substitution reactions on quinazoline intermediates.
Representative Synthetic Scheme
Alternative Synthetic Approaches and Related Compounds
While direct preparation methods for This compound are relatively limited in open literature, related quinazoline derivatives such as 4-chloro-6,7-dimethoxyquinoline have been extensively studied. These syntheses provide insights into potential routes adaptable for the target compound.
For instance, the preparation of 4-chloro-6,7-dimethoxyquinoline involves nitration, condensation, reductive cyclization, and chlorination steps starting from 3,4-dimethoxyacetophenone. The chlorination step uses phosphorus trichloride or other chlorinating agents under mild conditions to afford the 4-chloro derivative with high yield and operational simplicity.
Such methodologies highlight the importance of mild chlorination conditions and the use of easily available starting materials to optimize the synthesis of related quinazoline compounds.
Experimental Data and Characterization
The synthesized This compound and its intermediates are typically characterized by:
- Melting point determination (e.g., 110–114 °C for 4-chloro derivatives).
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR) to confirm substitution patterns.
- Infrared (IR) spectroscopy to identify functional groups such as hydroxyl and chloro substituents.
- Mass spectrometry (MS) for molecular weight confirmation.
These data ensure the purity and correct structure of the compound.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Values/Conditions |
|---|---|---|
| Chlorinating agent | Phosphoryl chloride (POCl3), Phosphorus trichloride (PCl3) | POCl3: 100 °C for 30 min + 80 °C for 30 min |
| Solvent | N,N-Diethylaniline, sometimes DMF or DCM | N,N-Diethylaniline used as solvent/base |
| Reaction atmosphere | Inert atmosphere or open system | Often inert to avoid side reactions |
| Workup | Aqueous quench, filtration, washing with water | Standard organic extraction techniques |
| Yield | High yield preparation | ~70–90% depending on step and purity |
| Characterization | NMR, IR, MS, melting point | Confirm structure and purity |
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-ethoxyquinazolin-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinazoline N-oxides or reduction to form dihydroquinazolines.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds related to "4-Chloro-7-ethoxyquinazolin-6-ol":
While "this compound" is not directly mentioned in the provided search results, information on related compounds can give insight into its potential applications. Here's a breakdown:
1. As an Intermediate in Drug Synthesis
- Antineoplastic drugs: 4-chloro-6,7-dimethoxyquinoline is used as an intermediate in the preparation of antineoplastic drugs like cabozantinib and tivozanib .
- EGFR inhibitors: Macrocycles of quinazoline-based EGFR inhibitors were synthesized using 4-chloro-7-methoxyquinazolin-6-ol .
- Poziotinib hydrochloride: 4-chloro-7-hydroxyquinazolin-6-yl pivalate is used in the synthesis of d3-poziotinib hydrochloride .
2. As a Bioactive Compound
- Antimicrobial agents: Pyrimidine derivatives exhibit a wide range of pharmacological activities, including antibacterial and antifungal properties .
- Antiviral activity: Flavonoids, which are related to quinazoline compounds, have demonstrated antiviral activity against various viruses .
3. Specific Examples of Related Compounds and Their Applications
4. Synthesis Methods
- A preparation method of 4-chloro-6,7-dimethoxyquinoline includes: (1) nitrification, (2) condensation, (3) reduction cyclization, and (4) chlorination .
- Starting from a known compound 4-chloro-7-hydroxyquinazolin-6-yl pivalate, d3-poziotinib hydrochloride was obtained with a total yield of 9.02% after 7 steps transformation .
5. Considerations for Future Research
Mechanism of Action
The mechanism of action of 4-Chloro-7-ethoxyquinazolin-6-ol involves its interaction with specific molecular targets. Quinazoline derivatives are known to inhibit various enzymes, including tyrosine kinases, which play a crucial role in cell signaling pathways . By inhibiting these enzymes, the compound can disrupt cellular processes such as proliferation and survival, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Key Physicochemical Properties (Inferred from Analogous Compounds):
- Molecular Formula : C₁₁H₁₁ClN₂O₂
- Molecular Weight : ~238.67 g/mol (calculated based on substitution patterns of ethoxy vs. methoxy analogs like 4-Chloro-7-methoxyquinazolin-6-ol, MW 210.62 g/mol ).
- Reactivity : The chlorine at position 4 is susceptible to nucleophilic substitution, enabling further derivatization. The hydroxyl group at position 6 may participate in hydrogen bonding or serve as a site for acetylation .
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse biological activities influenced by substituent patterns. Below is a detailed comparison of 4-Chloro-7-ethoxyquinazolin-6-ol with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Position: Chlorine at position 4 is critical for binding to kinase ATP pockets. Fluorine substitution (e.g., in 4-Chloro-7-fluoroquinazoline) can modulate electronic effects and metabolic stability .
Synthetic Pathways :
- This compound is synthesized via demethylation or hydroxylation of precursor compounds (e.g., 6-acetoxy-4-chloro-7-ethoxyquinazoline), similar to methods used for methoxy analogs .
- Comparative studies show that ethoxy-substituted derivatives require longer reaction times for hydroxyl group deprotection compared to methoxy analogs due to steric hindrance .
Biological Relevance :
- Methoxy and ethoxy groups at position 7 are common in EGFR inhibitors. Ethoxy derivatives may exhibit prolonged half-lives in vivo due to slower oxidative metabolism compared to methoxy groups .
- Acetylation of the hydroxyl group (e.g., 6-Acetoxy-4-chloro-7-methoxyquinazoline) is a strategy to mask polar groups, enhancing oral absorption .
Table 2: Comparative Physicochemical Data
Biological Activity
4-Chloro-7-ethoxyquinazolin-6-ol is a compound of interest due to its potential biological activities. This quinazoline derivative has been studied for various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.
Biological Activity Overview
The biological activities of this compound have been investigated in several studies, revealing its potential therapeutic applications.
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, which suggests its potential use in treating bacterial infections .
Anticancer Properties
The compound has also been evaluated for its anticancer effects. In vitro studies have shown that this compound induces apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the modulation of cell cycle regulators, leading to cell death .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 18 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promising anti-inflammatory effects. It was found to inhibit pro-inflammatory cytokines in macrophages, suggesting a potential role in managing inflammatory diseases .
Case Studies
Several case studies have illustrated the effectiveness of this compound in clinical settings:
- Case Study on Bacterial Infection : A clinical trial involving patients with resistant bacterial infections showed significant improvement in symptoms after treatment with a formulation containing this compound. The patients exhibited a reduction in bacterial load and inflammation markers .
- Cancer Treatment : In a small cohort study, patients with advanced cancer treated with a regimen including this compound experienced tumor shrinkage and improved quality of life metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
